molecular formula C13H16N2O B14405124 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 89586-93-6

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B14405124
CAS No.: 89586-93-6
M. Wt: 216.28 g/mol
InChI Key: OCBPGDBMNJQQSE-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group and two methyl groups attached to the pyrazole ring, along with an ethan-1-ol group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and catalysts to facilitate the process .

Major Products

The major products formed from these reactions include various substituted pyrazoles, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The presence of the pyrazole ring also contributes to its ability to interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both the ethan-1-ol group and the pyrazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of synthetic and research applications, making it a valuable compound in various fields .

Properties

CAS No.

89586-93-6

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanol

InChI

InChI=1S/C13H16N2O/c1-10-13(8-9-16)11(2)15(14-10)12-6-4-3-5-7-12/h3-7,16H,8-9H2,1-2H3

InChI Key

OCBPGDBMNJQQSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CCO

Origin of Product

United States

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